molecular formula C14H13N3O3S B2367336 4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-5-carboxamide CAS No. 2034415-12-6

4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-5-carboxamide

Cat. No.: B2367336
CAS No.: 2034415-12-6
M. Wt: 303.34
InChI Key: OCNHSGICHZWBFJ-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a furo[2,3-c]pyridine moiety, and a carboxamide group

Preparation Methods

The synthesis of 4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include the formation of the thiazole ring, followed by the introduction of the furo[2,3-c]pyridine moiety and the carboxamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity. Industrial production methods would likely involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring and the furo[2,3-c]pyridine moiety can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the thiazole ring or the furo[2,3-c]pyridine moiety. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-5-carboxamide would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-5-carboxamide include other thiazole derivatives and furo[2,3-c]pyridine compounds. What sets this compound apart is the unique combination of these two moieties, which may confer distinct chemical and biological properties. For example, other thiazole derivatives might not have the same biological activity or chemical reactivity due to the absence of the furo[2,3-c]pyridine moiety.

Properties

IUPAC Name

4-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-9-12(21-8-16-9)13(18)15-4-6-17-5-2-10-3-7-20-11(10)14(17)19/h2-3,5,7-8H,4,6H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNHSGICHZWBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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